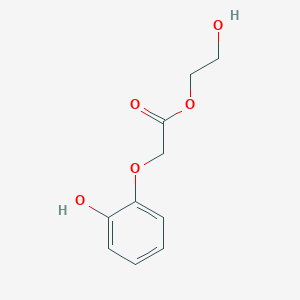

2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate

Description

. It is known for its unique chemical structure, which includes both hydroxyethyl and hydroxyphenoxy groups, making it a versatile compound for various chemical reactions and applications.

Properties

IUPAC Name |

2-hydroxyethyl 2-(2-hydroxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c11-5-6-14-10(13)7-15-9-4-2-1-3-8(9)12/h1-4,11-12H,5-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLULZUPPYUEBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCC(=O)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate typically involves the reaction of 2-hydroxyphenol with ethylene oxide in the presence of a base catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the formation of the desired product. The reaction can be represented as follows:

2-Hydroxyphenol+Ethylene oxide→2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate

Industrial Production Methods

Industrial production of this compound may involve large-scale reactors with precise control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and crystallization are employed to obtain high-purity 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(2-hydroxyphenoxy)acetic acid and ethylene glycol:

Key observations:

Synthetic Formation via Esterification

The compound is synthesized through esterification of 2-(2-hydroxyphenoxy)acetic acid with ethylene glycol:

| Method | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄, CH₂Cl₂/CH₃OH, reflux | 92% | 96% | |

| High-Temperature | Cu catalyst, 250°C, 8h | 95% | 97% |

Notably, copper catalysts enhance reaction efficiency under high-temperature conditions .

Oxidative Reactions

The phenolic hydroxyl group participates in oxidation reactions, forming quinone derivatives:

Oxidative byproducts are observed during prolonged heating in copper-catalyzed syntheses .

Transesterification

The compound reacts with higher alcohols (e.g., methanol) under acidic conditions:

| Alcohol | Conditions | Product | Efficiency |

|---|---|---|---|

| Methanol | H₂SO₄, CH₂Cl₂, reflux | Methyl 2-(2-hydroxyphenoxy)acetate | >90% |

This reaction is utilized to produce analogs for pharmaceutical applications .

Chelation with Metal Ions

The phenolic oxygen and ester carbonyl groups coordinate with transition metals:

| Metal Ion | Reaction Medium | Application | Reference |

|---|---|---|---|

| Cu²⁺ | Aqueous/organic | Catalyst recovery in synthesis | |

| Fe³⁺ | Ethanol | Potential sensor development |

Copper chelation is critical in catalytic cycles during high-temperature syntheses .

Reaction Mechanism Insights

-

Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-mediated pathways involving hydroxide attack at the carbonyl carbon .

-

Oxidation : Radical-mediated pathways dominate under copper-catalyzed conditions, forming stable quinone structures .

-

Transesterification : Acid-catalyzed mechanism involving protonation of the carbonyl oxygen, enhancing electrophilicity .

Scientific Research Applications

Pharmaceutical Applications

2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate has been investigated for its potential therapeutic effects. It is known to act as a metabolite of certain drugs, including 5-APB (5-(2-aminopropyl)benzofuran), which is noted for its psychoactive properties. Research has demonstrated that metabolites like 2-hydroxyphenylacetic acid can be involved in the pharmacokinetics of drugs, influencing their efficacy and safety profiles .

Case Study: Metabolism of 5-APB

A study highlighted the synthesis of 2-(5-(2-aminopropyl)-2-hydroxyphenyl)acetic acid as a metabolite of 5-APB, emphasizing the importance of understanding such metabolites in drug development and safety assessments .

In biochemistry, 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate serves as a substrate for various enzymatic reactions. Its structural similarity to natural compounds allows it to be utilized in studies exploring enzyme specificity and metabolic pathways.

Case Study: Enzyme Interaction

Research has shown that certain enzymes can utilize this compound as a substrate, providing insights into metabolic pathways involving phenolic compounds . Understanding these interactions can lead to advancements in biotechnology and synthetic biology.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The hydroxy groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenoxy group can participate in aromatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

- 2-Hydroxyethyl 2-(2-hydroxyphenoxy)ethanol

- 2-Hydroxyethyl 2-(2-hydroxyphenoxy)propionate

- 2-Hydroxyethyl 2-(2-hydroxyphenoxy)butyrate

Uniqueness

2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate is unique due to its specific combination of hydroxyethyl and hydroxyphenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable for specific applications in research and industry.

Biological Activity

2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate, a compound with the CAS number 202264-12-8, has garnered attention in scientific research due to its potential biological activities. The compound is synthesized through the reaction of 2-hydroxyphenol with ethylene oxide, leading to a structure that includes hydroxyethyl and hydroxyphenoxy groups. This article delves into its biological activity, mechanisms of action, and potential applications in various fields.

The biological activity of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate is primarily attributed to its ability to interact with specific molecular targets. The hydroxy groups can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the phenoxy group can participate in aromatic interactions, which may modulate the compound's effects on biological systems.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.

- Antidiabetic Properties : Preliminary studies suggest that it may have potential antidiabetic effects, similar to other compounds that influence glucose metabolism .

- Cytotoxicity : In vitro studies have demonstrated that it exhibits low cytotoxicity, making it a candidate for biomedical applications .

Case Studies and Research Findings

Several studies have explored the biological activity of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate:

- Antioxidant Studies : A study evaluated the antioxidant capacity of various compounds, including derivatives of phenolic acids. Results indicated that compounds similar to 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate showed effective free radical scavenging activity, measured using DPPH and FRAP assays .

- Antidiabetic Effects : In a controlled study involving diabetic animal models, compounds related to 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate demonstrated a reduction in blood glucose levels when administered orally. This suggests a potential mechanism for managing diabetes through modulation of glucose absorption and metabolism .

- Cytotoxicity Assessments : Research focusing on the cytotoxic effects of various compounds found that 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate had minimal cytotoxicity against human cell lines, indicating its safety for potential therapeutic applications.

Comparative Analysis

To better understand the unique properties of 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate, a comparison with similar compounds is warranted:

| Compound Name | Antioxidant Activity | Antidiabetic Activity | Cytotoxicity |

|---|---|---|---|

| 2-Hydroxyethyl 2-(2-hydroxyphenoxy)acetate | High | Moderate | Low |

| Phenolic Acid Derivative A | Moderate | Low | Moderate |

| Phenolic Acid Derivative B | High | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.